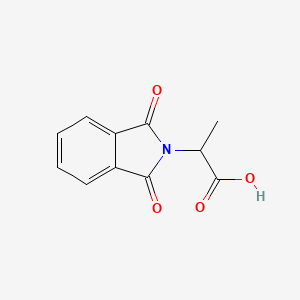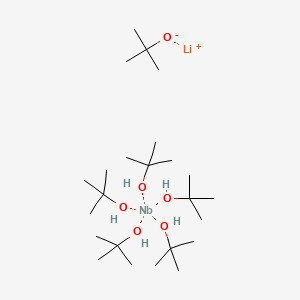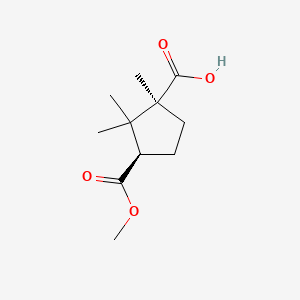
(1-Isocyanoethyl)benzene
Vue d'ensemble
Description
“(1-Isocyanoethyl)benzene” is an organic compound with the molecular formula C9H9N . It is also known by other names such as “1-PHENYLETHYL ISOCYANIDE”, “(1-ISOCYANOETHYL)BENZENE”, “1,1-ISOCYANOPHENYLETHANE”, “α-Methylbenzyl isocyanide”, and "Benzene, (1-isocyanoethyl)-" .
Molecular Structure Analysis
The molecular structure of “(1-Isocyanoethyl)benzene” consists of a benzene ring attached to an isocyanoethyl group . The molecule has a molar mass of 131.18 g/mol .Physical And Chemical Properties Analysis
“(1-Isocyanoethyl)benzene” is a clear colorless to yellow liquid . It has a density of 0.95 g/cm³ and a boiling point of 98 °C at 13.5018 mmHg . It is insoluble in water and should be stored in a refrigerator at +4°C .Applications De Recherche Scientifique
Applications in Polymer Composite Materials and Other Industries
1,3-Bis(isocyanatomethyl)benzene, a derivative of (1-Isocyanoethyl)benzene, exhibits high-quality performance with excellent yellowing resistance and weather resistance. It finds wide application in optical polymer composite materials, construction, automotive, and other industries. The synthesis optimization of this compound has been studied to explore safe, convenient, and environmentally friendly synthesis routes, given the high production threshold and cost associated with its current phosgene-based production process (Dong Jianxun et al., 2018).
Significance in Fundamental and Applied Chemistry
Benzene and its derivatives, including (1-Isocyanoethyl)benzene, play a crucial role in fundamental chemistry, introducing concepts like aromaticity and delocalization. These compounds are extensively used in biomedical research and materials science. The study of benzene and its derivatives has led to significant developments in chemical hydrogen storage applications and the understanding of aromaticity in borazine and benzene structures (Adam J. V. Marwitz et al., 2009).
Exploring Valence Isomers and Phosphorus Chemistry
Research on benzene derivatives includes the isolation of a benzene valence isomer with one-electron phosphorus-phosphorus bonds. This study contributes to understanding the pi*-pi* interaction between two diphosphirenyl radicals and the role of one-electron bonds in phosphorus chemistry (Canac et al., 1998).
Implications in Environmental Studies and Toxicology
Studies on the effects of benzene and its derivatives on Drosophila melanogaster have provided insights into environmental toxicology. These studies explore the expression of stress genes and the modulation of toxicity in chemical mixtures containing benzene (M. Singh et al., 2010).
Development of Novel Synthesis and Structural Analysis
Innovative synthesis methods and structures of benzene derivatives are explored for elucidating the Mills−Nixon effect and understanding the electron-donor properties of these compounds. These studies contribute to the advanced preparation of novel BN heterocycles and the exploration of aromatic bond alternation relevant to fundamental chemistry (R. Rathore et al., 1998).
Role
in Supramolecular Chemistry and Biomedical ApplicationsThe use of benzene-1,3,5-tricarboxamide, another benzene derivative, has gained significance in various scientific fields such as nanotechnology, polymer processing, and biomedical applications. Its simple structure, coupled with an understanding of its supramolecular self-assembly behavior, has made it a versatile building block in these applications, ranging from self-assembly into one-dimensional, nanometer-sized structures to multivalent interactions in the biomedical field (S. Cantekin et al., 2012).
Epigenetic Studies and Cancer Research
Benzene's impact on mRNA expression and its role in leukemia through epigenetic modifications has been a topic of interest. Studies on the methylation of PARP-1 promoter and its regulation in benzene-induced decrease of PARP-1 mRNA expression have significant implications for understanding the mechanisms behind leukemia caused by benzene exposure (A. Gao et al., 2010).
Environmental and Industrial Applications
Research on competitive adsorption and selectivity of benzene and water vapor on microporous metal organic frameworks highlights the environmental and industrial significance of benzene derivatives. These studies help in understanding the selective adsorption properties of benzene in comparison to other molecules, which is crucial for environmental purification processes and industrial applications (Z. Zhao et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-isocyanoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAPMXVCPVFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334188 | |
| Record name | (1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isocyanoethyl)benzene | |
CAS RN |
17329-20-3 | |
| Record name | (1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




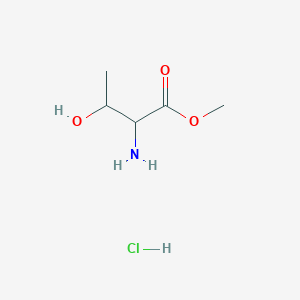
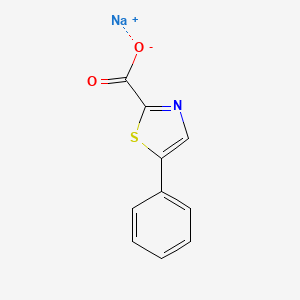
![2-[4-(Aminomethyl)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B3421466.png)



